1-Butyl-1-methylpyrrolidinium Chloride
Overview
Description
1-Butyl-1-methylpyrrolidinium chloride is a type of ionic liquid that has been the subject of various studies due to its potential applications in different fields such as electrochemistry and solvent systems. Ionic liquids are salts that are liquid at relatively low temperatures and have unique properties like low volatility and high thermal stability. The research on this compound spans from its use in electrodeposition processes to its role as a solvent in thermodynamic studies.
Synthesis Analysis
The synthesis of this compound-based ionic liquids often involves the combination with other compounds to form mixtures with specific properties. For instance, a study has shown that mixtures of this compound with TaCl5 can be synthesized, which are suitable as electrolytes for the electrochemical deposition of tantalum . These mixtures exhibit different thermal behaviors and form stoichiometric crystalline phases with distinct melting points, indicating the versatility of this compound in forming various ionic liquids with tailored properties.
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a crucial role in their interaction with other substances and their overall behavior. For example, the interaction between this compound and Au(111) surfaces has been studied, revealing potential-dependent solvation layers and surface reconstructions . Additionally, the FTIR spectra of the Pyr14Cl-TaCl5 mixtures provide insights into the inter-ionic interactions and the nature of the formation of these ionic liquids as a function of the molar ratio of the components .
Chemical Reactions Analysis
This compound participates in various chemical reactions, particularly in the context of electrochemistry. It has been used in the degradation of pollutants through sulfate radicals generated by the activation of peroxymonosulfate, with iron-based minerals like pyrite acting as catalysts . Moreover, the compound is involved in the electrodeposition of metals such as aluminum and germanium, where it serves as a solvent or supporting electrolyte [4, 8].
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its mixtures have been extensively studied. These properties include thermal stability, viscosity, density, and electrochemical behavior. For instance, the volumetric properties of binary mixtures of this compound with various amides have been reported, showing positive excess molar volumes and the influence of the molecular solvent structure on these properties . The electrochemical properties of this compound-based ionic liquids have also been investigated, revealing a wide voltage range of the electrochemical window suitable for studies on various compounds .
Scientific Research Applications
Electrochemical Studies and Complex Formation
1-Butyl-1-methylpyrrolidinium Chloride has been used in the study of copper(I) and copper(II) chloride complexes in RTILs, revealing the existence of a three-coordinated complex, Cu(I)Cl32−, not found in organic chloroaluminates without significant temperature increase (Vainikka et al., 2013).
Degradation and Environmental Applications
It has been investigated in the context of degradation through sulfate radicals generated by different methods, including electro-assisted activation in the presence of iron for pollutant removal (Arellano et al., 2019).
Thermochemical Properties
Research includes determining the standard molar enthalpy of formation of 1-butyl-1-methylpyrrolidinium dicyanamide, a related compound, through combustion calorimetry and mass spectrometry, aiding in understanding its thermochemical properties (Emel’yanenko et al., 2008).
Application in Lithium-Ion Batteries
Studies have explored its use as a flame-retarding additive in lithium-ion batteries, showing effectiveness in reducing flammability and enhancing thermal stability (Bae et al., 2013).
Electrodeposition and Alloy Formation
Research on the electrodeposition of Ni(II)/Fe(II) in ionic liquid 1-butyl-1-methylpyrrolidinium dicyanamide has been conducted, revealing insights into the separation of reductive potential and the formation of Ni-Fe alloys (Lo et al., 2016).
Thermal Behaviour and Electrochemical Applications
The thermal behavior of mixtures of this compound and TaCl5 was investigated, highlighting potential applications as electrolytes for electrochemical deposition of tantalum (Babushkina).
Vapor-Liquid Equilibria Studies
Studies include measurements of binary vapor-liquid equilibria for water and 2-propanol with this compound, aiding in understanding its interactions with solvents (Mohammed et al., 2018).
Synthesis of Ionic Liquid Precursors
Research on the microwave-assisted synthesis of methylcarbonate salts, including 1-butyl-1-methylpyrrolidinium methylcarbonate, presents a methodology for preparing intermediates for ionic liquid libraries (Holbrey et al., 2010).
Mechanism of Action
Target of Action
1-Butyl-1-methylpyrrolidinium Chloride, also known as BMIMCl, is an ionic liquid composed of a pyrrolidinium cation and a chloride anion . It primarily targets a wide range of organic and inorganic compounds, acting as a solvent in various chemical reactions .
Mode of Action
BMIMCl interacts with its targets by dissolving them, thereby facilitating various chemical reactions . It can also act as a phase-transfer catalyst in reactions such as oxidation and alkylation .
Biochemical Pathways
The specific biochemical pathways affected by BMIMCl depend on the nature of the chemical reactions it is involved in. As a solvent and phase-transfer catalyst, it can influence a variety of reactions, including those involving organic compounds and metals .
Pharmacokinetics
As an ionic liquid, it is known to have low volatility and high thermal stability , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of BMIMCl’s action are largely dependent on the specific reactions it facilitates. It is known to be used in the synthesis of oxychloridoselenites . Additionally, it is also used as an effective corrosion inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BMIMCl. For instance, it is soluble in water , and its actions can be influenced by the presence of moisture . It is recommended to store it in an inert atmosphere at room temperature .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Butyl-1-methylpyrrolidinium chloride plays a significant role in biochemical reactions as a solvent and phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as oxidation and alkylation . The nature of these interactions is primarily based on its ionic properties, which allow it to stabilize transition states and intermediates in biochemical reactions. Additionally, this compound has been shown to inhibit certain enzymes, such as human organic cation transporter 2, by binding to their active sites .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways and stress responses . Additionally, it has been reported to cause irritation to the eyes, skin, and respiratory system, indicating its potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a solvent, stabilizing transition states and intermediates in chemical reactions . Furthermore, it can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as exposure to moisture or high temperatures . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, such as irritation and organ damage . Threshold effects have been observed, with lower doses causing minimal changes in cellular function, while higher doses result in significant alterations in gene expression and metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and elimination from the body . It is moderately absorbed and extracted by the kidney, with the majority of the compound being eliminated in the urine as the parent compound . This indicates that this compound does not undergo extensive metabolic transformation in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is a substrate for human organic cation transporter 2, which facilitates its uptake and distribution within the body . The compound’s localization and accumulation are influenced by its ionic properties, allowing it to interact with various cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its ionic nature and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm and organelles, where it exerts its effects on cellular function. Targeting signals and post-translational modifications may also play a role in directing the compound to specific compartments within the cell .
properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.ClH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOXKGZZTBKJFE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031460 | |
Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1031460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
479500-35-1 | |
Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479500-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479500351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-1-methylpyrrolidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1031460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidinium, 1-butyl-1-methyl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHV1ZJL59R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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